molecular formula C12H18N4O2S B6444147 N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549045-28-3

N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No. B6444147
CAS RN: 2549045-28-3
M. Wt: 282.36 g/mol
InChI Key: FQRDFGIIOCRRBK-UHFFFAOYSA-N
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Description

“N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropane ring, which is a three-membered ring of carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” would depend on the specific conditions and reagents used. In general, amides (like the sulfonamide group in this compound) can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .

Mechanism of Action

The mechanism of action of “N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” would depend on its specific biological activity, which is currently unknown .

Future Directions

The future research directions for “N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” would depend on its potential applications. Given its complex structure, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-(1-pyrazin-2-ylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c17-19(18,11-3-4-11)15-10-2-1-7-16(9-10)12-8-13-5-6-14-12/h5-6,8,10-11,15H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRDFGIIOCRRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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